molecular formula C23H17ClN4OS2 B2982783 2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868148-47-4

2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2982783
CAS No.: 868148-47-4
M. Wt: 464.99
InChI Key: UOXHVAGFGXXPDF-UHFFFAOYSA-N
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Description

2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H17ClN4OS2 and its molecular weight is 464.99. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-11-(4-methylsulfanylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS2/c1-30-15-7-4-13(5-8-15)21-19-20(27-23-25-12-26-28(21)23)16-11-14(24)6-9-17(16)29-22(19)18-3-2-10-31-18/h2-12,21-22H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHVAGFGXXPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that exhibits significant biological activity. This article presents a detailed overview of its biological effects, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The structure of the compound features several functional groups that contribute to its biological properties. The synthesis of similar compounds often involves multi-step reactions including cyclization and substitution processes. For example, derivatives with thiophene and pyrimidine moieties have been synthesized and evaluated for various biological activities .

Synthesis Overview

  • Starting Materials : Thiophene derivatives and chlorinated pyrimidines.
  • Key Reactions : Nucleophilic substitutions, cyclization reactions.
  • Yield : Varies depending on the specific synthetic route employed.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antibacterial activity against strains such as E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.313 to 0.625 µg/ml .

Table 1: Antimicrobial Activity of Related Compounds

CompoundS. aureus (µg/ml)E. coli (µg/ml)P. aeruginosa (µg/ml)
7a0.3130.6250.313
7b0.3130.6250.313
Ciprofloxacin0.6250.6250.625

Anticancer Activity

The compound has also shown promise in anticancer studies, particularly against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). In vitro studies reveal that certain derivatives can induce apoptosis in these cells .

Case Study: Anticancer Activity

In a study evaluating the cytotoxicity of related compounds:

  • IC50 Values : Compounds displayed IC50 values of approximately 12 µM against HCT-116 cells.
  • Mechanism of Action : Induction of apoptosis was confirmed through mitochondrial membrane potential analysis and cell cycle distribution studies.

Enzyme Inhibition

Some derivatives have been tested for their ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The inhibition percentages at various concentrations indicate potential use in treating neurodegenerative diseases .

Table 2: AChE Inhibition Data

Compound% Inhibition at 50 µM
4a75
4b65
ControlN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Use multi-step synthesis starting with readily available precursors (e.g., thiophene derivatives and methylthiophenyl intermediates). Optimize via continuous flow reactors to enhance yield and purity . For regioselective substitutions, employ nucleophilic aromatic substitution (SNAr) under controlled pH and temperature . Monitor intermediates using HPLC and validate via NMR spectroscopy .
  • Key Data : Typical yields range from 60–70% for triazolopyrimidine intermediates, with purity >95% achievable via automated column chromatography .

Q. How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with 2D NMR techniques (e.g., COSY, NOESY) to resolve positional ambiguity in the fused chromeno-triazolo-pyrimidine core . Compare experimental IR and mass spectra with computational predictions (DFT or molecular modeling) .
  • Key Finding : Bond lengths in triazolopyrimidine derivatives typically fall within 1.35–1.45 Å for C–N bonds, consistent with aromatic systems .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Test antiproliferative activity using MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Assess tubulin polymerization effects via fluorescence-based assays comparing activity to paclitaxel or vinca alkaloids . Include cytotoxicity controls (e.g., HEK293 cells) to evaluate selectivity .
  • Data Contradiction : Some triazolopyrimidines show paradoxical tubulin polymerization (unlike vinca alkaloids) but still inhibit cancer cell growth . Validate via competitive binding assays with radiolabeled tubulin .

Advanced Research Questions

Q. How does substituent variation (e.g., methylthio vs. thiophenyl groups) affect structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing methylthio with sulfoxide/sulfone groups) and compare IC50 values in cytotoxicity assays. Use molecular docking to predict binding interactions with tubulin’s vinca domain .
  • SAR Insight : Fluoro or chloro substituents at ortho positions on aryl rings enhance potency by 10–100×, likely due to hydrophobic interactions .

Q. What mechanistic studies can resolve contradictions in tubulin binding behavior?

  • Methodology : Perform surface plasmon resonance (SPR) to measure binding kinetics with purified tubulin. Use cryo-EM to visualize compound-tubulin complexes and compare binding sites with taxanes/vincas . Validate via resistance assays using P-glycoprotein-overexpressing cell lines .
  • Key Finding : Certain triazolopyrimidines bypass multidrug resistance (MDR) by avoiding P-glycoprotein recognition .

Q. How can in vivo pharmacokinetics and efficacy be evaluated in preclinical models?

  • Methodology : Administer compound orally or intravenously in nude mouse xenograft models (e.g., HT-29 colon cancer). Monitor tumor volume and plasma concentrations via LC-MS/MS. Assess metabolite formation using liver microsomes .
  • Data : Lead analogs show T1/2 > 6 hours and tumor growth inhibition >70% at 50 mg/kg .

Q. What computational strategies predict environmental persistence and ecotoxicity?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and bioaccumulation. Use HPLC-ESI-MS to track degradation products in simulated environmental matrices (e.g., soil/water systems) .
  • Key Parameter : LogP values >3 suggest moderate bioaccumulation risk, requiring mitigation in waste protocols .

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